

Spectroscopic Profile of 2,6-Dichloro-3-phenylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,6-Dichloro-3-phenylpyridine*

Cat. No.: *B189514*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,6-Dichloro-3-phenylpyridine**, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and spectral databases of analogous compounds. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the empirical analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for **2,6-Dichloro-3-phenylpyridine**.

Predicted ^1H NMR Data

The ^1H NMR spectrum is expected to show signals corresponding to the protons on the pyridine and phenyl rings.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
Phenyl-H (ortho, meta, para)	7.30 - 7.60	Multiplet (m)	-
Pyridine-H4	~7.85	Doublet (d)	~8.0
Pyridine-H5	~7.45	Doublet (d)	~8.0

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Predicted ^{13}C NMR Data

The ^{13}C NMR spectrum will provide information on the carbon framework of the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
Pyridine C2, C6	~150
Pyridine C3	~135
Pyridine C4	~140
Pyridine C5	~125
Phenyl C1' (ipso)	~138
Phenyl C2', C6'	~129
Phenyl C3', C5'	~128
Phenyl C4'	~130

Note: These are predicted values and are subject to variation.

Experimental Protocol for NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining NMR spectra of a solid organic compound like **2,6-Dichloro-3-phenylpyridine**.

Sample Preparation:

- Weigh 5-10 mg of **2,6-Dichloro-3-phenylpyridine**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean NMR tube.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrument Parameters (^1H NMR):

- Spectrometer: 400 MHz or higher field strength.
- Pulse Sequence: Standard single-pulse sequence.
- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-5 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: -2 to 12 ppm.

Instrument Parameters (^{13}C NMR):

- Spectrometer: 100 MHz or higher.
- Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Relaxation Delay: 2 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0 to 200 ppm.

Data Processing:

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase the spectrum and apply baseline correction.
- Reference the spectrum to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
- Integrate the signals in the ^1H spectrum and pick the peaks for both ^1H and ^{13}C spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2,6-Dichloro-3-phenylpyridine** is expected to show characteristic absorption bands for the aromatic rings and carbon-halogen bonds.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode Assignment
3100-3000	Medium-Weak	Aromatic C-H stretch
1600-1450	Medium-Strong	Aromatic C=C ring stretch
1100-1000	Strong	C-Cl stretch
800-600	Strong	Aromatic C-H bend (out-of-plane)

Experimental Protocol for IR Data Acquisition

A common method for analyzing solid samples is the KBr pellet technique.

Sample Preparation:

- Thoroughly grind 1-2 mg of **2,6-Dichloro-3-phenylpyridine** with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
- The mixture should be a fine, homogenous powder.

- Transfer the powder to a pellet-pressing die.

Data Acquisition:

- Apply pressure (typically 8-10 tons) to form a thin, transparent pellet.
- Place the KBr pellet in the sample holder of an FTIR spectrometer.
- Record a background spectrum of the empty sample holder.
- Acquire the sample spectrum over a range of 4000-400 cm^{-1} .
- Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data

m/z Value	Relative Intensity	Assignment
223/225/227	High	$[\text{M}]^+$, $[\text{M}+2]^+$, $[\text{M}+4]^+$ (isotopic pattern for two Cl atoms)
188/190	Medium	$[\text{M}-\text{Cl}]^+$
153	Medium	$[\text{M}-2\text{Cl}]^+$
77	Medium	$[\text{C}_6\text{H}_5]^+$

Note: The molecular ion peak ($[\text{M}]^+$) is expected at m/z 223, with characteristic isotopic peaks at m/z 225 and 227 due to the presence of two chlorine atoms. The molecular formula of **2,6-Dichloro-3-phenylpyridine** is $\text{C}_{11}\text{H}_7\text{Cl}_2\text{N}$, and its molecular weight is 224.09.[\[1\]](#)

Experimental Protocol for Mass Spectrometry Data Acquisition

The following is a general protocol for obtaining a mass spectrum using electrospray ionization (ESI).

Sample Preparation:

- Prepare a dilute solution of **2,6-Dichloro-3-phenylpyridine** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent.

Instrument Parameters (ESI-MS):

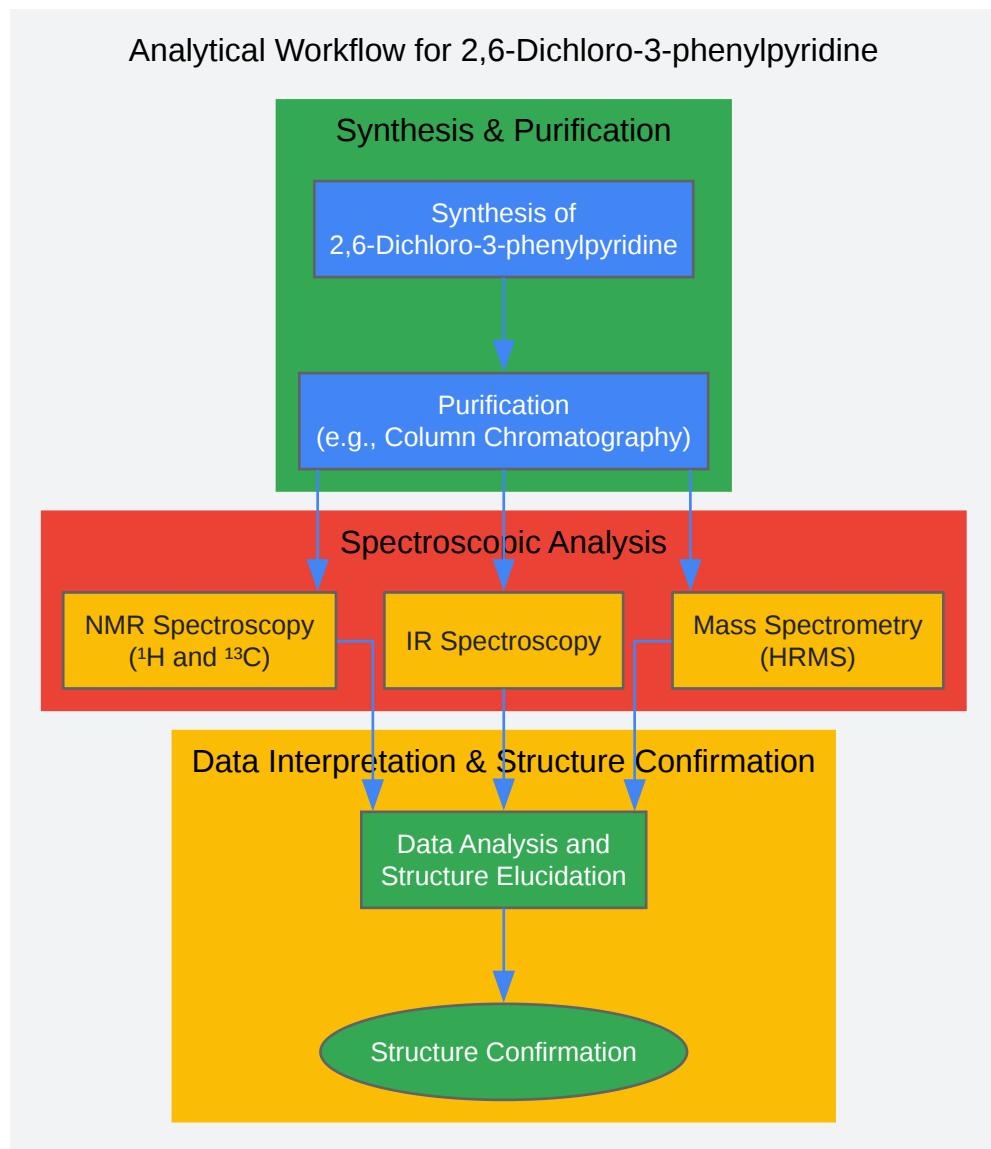
- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
- Scan Range: m/z 50-500.
- Capillary Voltage: 3-4 kV.
- Nebulizer Gas (N₂): Flow rate appropriate for the instrument.
- Drying Gas (N₂) Temperature: 250-350 °C.

Data Analysis:

- Identify the molecular ion peak and its isotopic pattern to confirm the presence of chlorine atoms.
- Analyze the fragmentation pattern to gain insights into the molecular structure.
- For high-resolution mass spectrometry (HRMS), compare the exact mass measurement with the calculated mass for the molecular formula C₁₁H₇Cl₂N to confirm the elemental composition.

Analytical Workflow

The following diagram illustrates a logical workflow for the complete spectroscopic analysis of **2,6-Dichloro-3-phenylpyridine**.



[Click to download full resolution via product page](#)

Caption: Analytical workflow for **2,6-Dichloro-3-phenylpyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 2,6-Dichloro-3-phenylpyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b189514#spectroscopic-data-for-2-6-dichloro-3-phenylpyridine-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com